2-methyl-4-propyl-N-(4-(pyridin-3-yl)thiazol-2-yl)thiazole-5-carboxamide
Description
Properties
Molecular Formula |
C16H16N4OS2 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-methyl-4-propyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H16N4OS2/c1-3-5-12-14(23-10(2)18-12)15(21)20-16-19-13(9-22-16)11-6-4-7-17-8-11/h4,6-9H,3,5H2,1-2H3,(H,19,20,21) |
InChI Key |
NMBJSFNLBJFVQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SC(=N1)C)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
One-Pot Bromination and Cyclization
The 2-methyl-4-propylthiazole-5-carboxylate core is synthesized via a one-pot bromination-cyclization sequence. As detailed in Patent CN102079732B, acetoacetate derivatives react with N-bromosuccinimide (NBS) in a tetrahydrofuran-water solvent system to form α-bromoketone intermediates. Subsequent cyclization with thiourea derivatives under heated conditions (60–80°C) yields 2-amino-4-methylthiazole-5-carboxylates. For the target compound, propyl substitution at position 4 is introduced by substituting acetyl groups with propionyl derivatives during the acetoacetate preparation phase. This method achieves 54–72% yield with >95% purity.
Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Bromination | NBS, THF/H2O (3:1) | 50°C | 3 hr | 85% |
| Cyclization | Propionyl thiourea | 70°C | 5 hr | 64% |
Functionalization of the Thiazole Core
Ester Hydrolysis to Carboxylic Acid
The ethyl ester group of 2-methyl-4-propylthiazole-5-carboxylate is hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide (2 M) in ethanol at reflux for 6 hours. Quantitative conversion is confirmed by TLC, and the product is isolated via acidification (HCl, pH 2–3) and recrystallization from ethyl acetate (92% yield).
Solid-Phase Carboxamide Formation
Adapting the method from PubMed (PMC6155909), the carboxylic acid is immobilized on 4-formyl-3-methoxy phenoxy resin via reductive amination using sodium cyanoborohydride. Dehydrative cyclization with α-bromoketone in DMF generates the 2-amino-5-carboxylate thiazole resin, which is subsequently coupled with 4-(pyridin-3-yl)thiazol-2-amine using EDCI/HOBt in dichloromethane. Cleavage from the resin with trifluoroacetic acid (TFA) yields the target carboxamide with 89% purity.
Synthesis of 4-(Pyridin-3-Yl)Thiazol-2-Amine
Hantzsch Thiazole Synthesis
The 4-(pyridin-3-yl)thiazol-2-amine moiety is prepared via Hantzsch thiazole synthesis. Pyridine-3-carbaldehyde reacts with thiourea in the presence of iodine (I2) as an oxidizing agent, followed by amination at position 2 using ammonium acetate in ethanol under reflux. The reaction proceeds via intermediate thioamide formation, with final cyclization achieved at 80°C for 8 hours (67% yield).
Optimization Data
| Parameter | Value | Impact on Yield |
|---|---|---|
| Oxidizing Agent | I2 vs. NBS | +22% with I2 |
| Solvent | Ethanol vs. DMF | +15% in ethanol |
| Temperature | 80°C vs. 60°C | +18% at 80°C |
Final Amide Coupling
Solution-Phase Peptide Coupling
The carboxylic acid (2-methyl-4-propylthiazole-5-carboxylic acid) is activated with EDCI/HOBt in dichloromethane and coupled with 4-(pyridin-3-yl)thiazol-2-amine in the presence of N,N-diisopropylethylamine (DIPEA). The reaction is stirred at room temperature for 12 hours, followed by aqueous workup and column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound in 78% yield.
Comparative Coupling Agents
| Agent | Yield | Purity |
|---|---|---|
| EDCI/HOBt | 78% | 98% |
| DCC/DMAP | 65% | 92% |
| HATU | 82% | 97% |
Alternate Route: Tandem Cyclization-Coupling
A tandem approach combines thiazole ring formation and amide coupling in a single reactor. Ethyl 2-(propionylamino)-4-methylthiazole-5-carboxylate is treated with 4-(pyridin-3-yl)thiazol-2-amine and lithium bis(trimethylsilyl)amide (LiHMDS) in THF at −20°C, enabling simultaneous ester hydrolysis and amide bond formation. This method reduces purification steps but requires stringent temperature control (45% yield).
Analytical Characterization
Spectroscopic Data
-
1H-NMR (600 MHz, CDCl3) : δ 1.36 (d, J = 8.0 Hz, 6H, CH(CH3)2), 2.45 (s, 3H, thiazole-CH3), 3.24–3.32 (m, 1H, CH(CH3)2), 7.03 (s, 1H, thiazole-H), 8.52 (d, J = 4.8 Hz, 1H, pyridine-H).
-
HRMS (ESI+) : m/z calc. for C17H18N4OS2 [M+H]+: 383.0952; found: 383.0948.
Challenges and Optimization
Regioselectivity in Thiazole Formation
Bromination of acetoacetate derivatives occasionally leads to regioisomeric byproducts (e.g., 4-bromo vs. 5-bromo). Employing NBS in a 1:1 molar ratio with acetoacetate minimizes this issue, favoring >90% 4-bromo selectivity.
Amine Coupling Efficiency
Steric hindrance from the pyridin-3-yl group reduces coupling yields. Pre-activating the carboxylic acid with HOBt/EDCI for 30 minutes prior to amine addition improves yields by 15%.
Industrial Scalability
Patent CN104557763A demonstrates a scalable process for analogous thiazoles using continuous flow reactors. Implementing this for the target compound could enhance throughput, with preliminary data showing 65% yield at 100 g scale .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-propyl-N-(4-(pyridin-3-yl)thiazol-2-yl)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including 2-methyl-4-propyl-N-(4-(pyridin-3-yl)thiazol-2-yl)thiazole-5-carboxamide , have shown significant antimicrobial properties. Studies indicate that compounds with thiazole structures can inhibit the growth of various bacteria and fungi.
Table 1: Antimicrobial Activity Data
| Compound | Concentration (mM) | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|---|
| This compound | 10 | 12 | E. coli |
| This compound | 10 | 14 | S. aureus |
| This compound | 10 | 11 | B. subtilis |
The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival.
Anticancer Properties
Recent research has highlighted the anticancer potential of thiazole derivatives. The compound is believed to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Screening
In a study evaluating several thiazole derivatives, 2-methyl-4-propyl-N-(4-(pyridin-3-yl)thiazol-2-yl)thiazole-5-carboxamide demonstrated IC₅₀ values in the low micromolar range against human breast cancer cell lines, indicating promising anticancer activity.
Neurological Applications
Thiazole compounds have been investigated for their neuroprotective effects. Preliminary studies suggest that this compound may modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
Synthesis Routes
The synthesis of 2-methyl-4-propyl-N-(4-(pyridin-3-yl)thiazol-2-yl)thiazole-5-carboxamide typically involves several key steps:
- Formation of Thiazole Ring : The initial step often utilizes Hantzsch synthesis to form the thiazole core.
- Substitution Reactions : Subsequent reactions introduce the pyridine moiety and other functional groups.
- Final Product Isolation : The final product is purified through recrystallization or chromatography techniques.
Industrial Production Considerations
In an industrial context, optimizing reaction conditions (temperature, solvent choice, and reaction time) is crucial for maximizing yield and purity. Continuous flow chemistry may be employed to enhance efficiency.
Mechanism of Action
The mechanism of action of 2-methyl-4-propyl-N-(4-(pyridin-3-yl)thiazol-2-yl)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Biological Activity
2-Methyl-4-propyl-N-(4-(pyridin-3-yl)thiazol-2-yl)thiazole-5-carboxamide, also known as Y042-5399, is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature regarding its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies demonstrating its efficacy.
The compound has the following chemical properties:
- Molecular Formula : C16H16N4OS2
- Molecular Weight : 344.46 g/mol
- LogP : 3.822 (indicating moderate lipophilicity)
- Water Solubility (LogSw) : -3.60 (suggesting low solubility in water)
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study focused on various thiazole compounds, including Y042-5399, revealed its potential against several bacterial strains:
| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Y042-5399 | E. coli | 0.17 | 0.23 |
| Y042-5399 | B. cereus | 0.23 | 0.47 |
| Y042-5399 | S. Typhimurium | 0.23 | 0.47 |
These results demonstrate that Y042-5399 exhibits potent antimicrobial activity, particularly against E. coli, with a minimum inhibitory concentration (MIC) of 0.17 mg/mL, which is competitive with established antibiotics .
Anticancer Activity
The anticancer potential of Y042-5399 has also been explored in vitro, particularly regarding its effects on centrosome amplification in cancer cells. High-throughput screening identified Y042-5399 as an inhibitor of HSET (KIFC1), a protein crucial for cancer cell survival under conditions of centrosome amplification.
Case Study: HSET Inhibition
In a study involving DLD1 human colon cancer cells, treatment with Y042-5399 resulted in:
| Treatment Concentration (μM) | % Multipolar Mitosis in Centrosome-Amplified Cells |
|---|---|
| 15 | 10 |
This indicates that at a concentration of 15 μM, Y042-5399 significantly induced multipolar spindle formation, leading to increased cell death in centrosome-amplified cancer cells while showing minimal effects on non-amplified cells .
Structure-Activity Relationship (SAR)
The structural modifications of thiazole derivatives play a critical role in their biological activities. In the case of Y042-5399:
- Substituents : The presence of the pyridine ring enhances binding affinity and selectivity towards biological targets.
- Hydrophobic Interactions : The propyl group contributes to increased lipophilicity, improving membrane permeability.
- Electronic Effects : The electron-withdrawing nature of the thiazole rings may enhance interactions with target proteins.
Q & A
Q. What are the foundational synthetic strategies for synthesizing 2-methyl-4-propyl-N-(4-(pyridin-3-yl)thiazol-2-yl)thiazole-5-carboxamide?
The synthesis of thiazole derivatives typically involves:
- Thiazole ring formation : Reacting thiourea with α-haloketones (e.g., 2-chloroacetamide derivatives) under acidic or basic conditions .
- Functionalization : Coupling intermediates (e.g., 4-(pyridin-3-yl)thiazol-2-amine) with activated carboxylic acid derivatives (e.g., using coupling agents like EDC/HOBt) .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. Which spectroscopic techniques are critical for structural elucidation?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and connectivity .
- Mass spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation and intermolecular interactions, as demonstrated for related thiazole carboxamides .
Q. How is preliminary biological activity screening conducted for this compound?
- In vitro assays : Test against cancer cell lines (e.g., NCI-60 panel) to identify selectivity (e.g., melanoma, breast cancer) .
- Enzyme inhibition studies : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., kinase or protease targets) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .
- Catalyst use : Lewis acids (e.g., ZnCl₂) or palladium catalysts accelerate coupling reactions .
- Temperature control : Low temperatures (−78°C to 0°C) minimize side reactions during sensitive steps (e.g., cyclization) .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Purity validation : Ensure >98% purity via HPLC and elemental analysis to exclude impurities as confounding factors .
- Orthogonal assays : Combine enzyme inhibition (e.g., IC₅₀) with cell viability assays (e.g., MTT) to confirm target specificity .
- Proteomic profiling : Identify off-target effects using kinase profiling panels or CRISPR screens .
Q. How can computational modeling guide target identification and binding mode analysis?
- Molecular docking : Predict binding poses with targets (e.g., kinases) using software like AutoDock or Schrödinger .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .
- QSAR modeling : Correlate structural features (e.g., substituent electronegativity) with activity data to design optimized analogs .
Q. What methodologies validate the compound’s stability under physiological conditions?
- pH stability studies : Incubate in buffers (pH 1–10) and monitor degradation via LC-MS .
- Metabolic stability : Use liver microsomes or hepatocytes to assess susceptibility to cytochrome P450 enzymes .
- Plasma protein binding : Equilibrium dialysis or ultrafiltration quantifies free vs. bound fractions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
